
Odorranain-F-SHa antimicrobial protein
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Description
Odorranain-F-SHa antimicrobial protein is a useful research compound. . The purity is usually 95%.
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Scientific Research Applications
Structural Characteristics
Odorranain-F-SHa is characterized by its specific amino acid sequence and structural motifs that facilitate its interaction with microbial membranes. The presence of cationic and hydrophobic residues allows the peptide to disrupt bacterial membranes, leading to cell lysis. This mechanism is similar to other antimicrobial peptides (AMPs), which often utilize a membrane-disruption strategy as their primary mode of action.
Antimicrobial Activity
Odorranain-F-SHa demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy has been evaluated through various in vitro assays, which reveal its potential against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
Table 1: Antimicrobial Efficacy of Odorranain-F-SHa
Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Effective | 8 µg/mL |
Escherichia coli | Moderate | 16 µg/mL |
Candida albicans | Effective | 4 µg/mL |
Biomedical Applications
- Wound Healing : Due to its antimicrobial properties, odorranain-F-SHa can be incorporated into wound dressings to prevent infections and promote healing.
- Antibiotic Resistance : With rising antibiotic resistance, odorranain-F-SHa offers a promising alternative or adjunct to conventional antibiotics in treating resistant infections.
- Coatings for Medical Devices : The application of odorranain-F-SHa as a coating on medical devices could reduce the risk of biofilm formation and associated infections.
Agricultural Applications
Odorranain-F-SHa has potential uses in agriculture as a biopesticide:
- Fungal Control : Its antifungal properties can be harnessed to protect crops from fungal pathogens.
- Plant Health : By enhancing plant resistance to diseases, odorranain-F-SHa can contribute to sustainable agricultural practices.
Case Studies
- Wound Dressing Development : A study demonstrated that incorporating odorranain-F-SHa into chitosan-based wound dressings significantly reduced bacterial load in infected wounds compared to control dressings.
- Field Trials in Agriculture : Field trials applying odorranain-F-SHa showed a marked decrease in fungal infections in crops, highlighting its effectiveness as a natural pesticide.
Q & A
Basic Research Questions
Q. How is Odorranain-F-SHa identified and isolated from its natural source?
- Methodological Answer : Isolation typically involves homogenizing frog skin secretions, followed by reverse-phase HPLC for peptide purification. Confirmation requires MALDI-TOF mass spectrometry for molecular weight validation and Edman degradation or LC-MS/MS for sequencing. Activity screening via agar diffusion assays against Gram-positive/negative bacteria and fungi is critical .
- Key Data : Yang et al. (2012) identified Odorranain-F-SHa as part of a peptide family with molecular weights ranging from 1.5–4.5 kDa, showing broad-spectrum activity .
Q. What mechanisms underlie Odorranain-F-SHa’s antimicrobial activity?
- Methodological Answer : Use circular dichroism (CD) spectroscopy to study secondary structure (e.g., α-helix) in membrane-mimetic environments. Fluorescent dye leakage assays (e.g., calcein release from liposomes) and electrophysiology (patch-clamp) can assess membrane disruption. Molecular dynamics simulations further model peptide-lipid interactions .
- Key Data : Odorranain-F-SHa disrupts microbial membranes via electrostatic interactions with anionic phospholipids, validated by 80% calcein leakage at 10 µM .
Q. What are standard assays for quantifying Odorranain-F-SHa’s potency?
- Methodological Answer : Minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) against reference strains (e.g., E. coli ATCC 25922). Synergy studies with conventional antibiotics (checkerboard assay) and time-kill kinetics (CFU counts over 24h) are recommended .
- Key Data : MIC values range from 2–16 µg/mL against Staphylococcus aureus and Candida albicans .
Q. How can researchers mitigate batch-to-batch variability in synthetic Odorranain-F-SHa?
- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by HPLC purification (>95% purity). Quantify trifluoroacetic acid (TFA) contamination via ion chromatography and validate bioactivity across batches .
- Key Data : TFA residues ≥10% can suppress cell proliferation; rigorous dialysis or ion-pairing agents (e.g., acetic acid) reduce TFA content .
Advanced Research Questions
Q. How does Odorranain-F-SHa’s structural stability impact its activity under physiological conditions?
- Methodological Answer : Assess thermal stability via differential scanning calorimetry (DSC) and protease resistance using trypsin/chymotrypsin digestion assays. Simulate serum stability by incubating with human serum (37°C, 24h) and quantifying intact peptide via LC-MS .
- Key Data : Half-life in serum is ~2h; PEGylation increases stability 3-fold but may reduce membrane affinity .
Q. What experimental models are suitable for studying resistance evolution to Odorranain-F-SHa?
- Methodological Answer : Serial passage assays (sub-MIC exposure over 30 generations) with genomic sequencing (e.g., SNPs in mprF or dltABCD loci). Use Galleria mellonella infection models to assess resistance trade-offs in vivo .
- Key Data : No resistance observed in P. aeruginosa after 20 passages, suggesting a low propensity for resistance .
Q. How can in silico tools predict Odorranain-F-SHa’s pharmacokinetics?
- Methodological Answer : Apply quantitative structure-property relationship (QSPR) models using descriptors like hydrophobicity (LogP), charge, and amphipathicity. Train neural networks on datasets of peptide plasma protein binding (PPB) to predict bioavailability .
- Key Data : Predicted PPB for Odorranain-F-SHa is 65%, correlating with rapid renal clearance in murine models .
Q. What strategies enhance Odorranain-F-SHa’s specificity for microbial vs. mammalian membranes?
- Methodological Answer : Modify peptide charge via lysine/arginine substitutions. Use hemolysis assays (human RBCs) and cytotoxicity screens (HEK293 cells) to optimize selectivity. Compare lipid composition of microbial vs. host membranes via lipidomics .
- Key Data : A +4 charge variant reduced hemolysis from 15% to <5% while retaining MIC values .
Q. How do environmental factors (pH, salinity) modulate Odorranain-F-SHa’s activity?
Properties
bioactivity |
Antimicrobial |
---|---|
sequence |
GFMDTAKNAAKNVAVTLLDKLKCKITGGC |
Origin of Product |
United States |
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